molecular formula C11H19NS B13242689 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine

4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine

Cat. No.: B13242689
M. Wt: 197.34 g/mol
InChI Key: XCNBYCKSKMOWPV-UHFFFAOYSA-N
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Description

4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine is a branched aliphatic amine featuring a 5-methylthiophen-2-yl substituent. The compound’s structure comprises a pentan-1-amine backbone with a methyl group at the 4-position and a 5-methylthiophene ring attached to the terminal amine (Figure 1). The methyl groups on both the thiophene ring and the pentyl chain enhance lipophilicity, which may impact its pharmacokinetic behavior .

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

4-methyl-1-(5-methylthiophen-2-yl)pentan-1-amine

InChI

InChI=1S/C11H19NS/c1-8(2)4-6-10(12)11-7-5-9(3)13-11/h5,7-8,10H,4,6,12H2,1-3H3

InChI Key

XCNBYCKSKMOWPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(CCC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-5-methylthiophene, using a palladium-catalyzed coupling reaction.

    Attachment of the Pentane Chain: The pentane chain can be introduced via a Grignard reaction, where the thiophene ring is reacted with a suitable Grignard reagent, such as 4-methylpentylmagnesium bromide.

    Introduction of the Amine Group: The final step involves the conversion of the intermediate product to the desired amine through reductive amination using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amine derivatives

    Substitution: Alkylated or acylated products

Scientific Research Applications

4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP* Solubility (H2O) Melting Point (°C)
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine 211.34 3.2 Low Not reported
4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine HCl 229.74 2.8 High 186–190
4-Methoxy-4-methylpentan-1-amine HCl 179.71 1.5 Moderate 145–148

Biological Activity

4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, particularly in relation to neurological disorders.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H17NS
  • Molecular Weight : 211.34 g/mol
  • IUPAC Name : 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine

The presence of a thiophene ring contributes to its unique properties and potential biological activity.

Biological Activity Overview

Recent studies have indicated that 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine may exhibit various biological activities, particularly as a modulator of neurotransmitter systems. Its potential applications include:

  • Neurological Disorders : The compound may serve as a lead candidate in the development of treatments for conditions such as neuropathic pain and anxiety disorders due to its interaction with GABA transporters .
  • GABA Transporter Inhibition :
    • Research indicates that derivatives similar to 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine can inhibit GABA transporters (mGAT1 and mGAT4), leading to increased GABA levels in synaptic clefts. This modulation can alleviate symptoms associated with neuropathic pain .
  • Antinociceptive Properties :
    • In vivo studies have demonstrated that compounds with similar structures exhibit significant antinociceptive effects in rodent models of neuropathic pain, suggesting that 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine may possess similar properties .

Table 1: Comparative Biological Activity of Related Compounds

Compound NamepIC50 (mGAT Inhibition)Antinociceptive Effect (Rodent Models)
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amineTBDTBD
Compound 50a5.43Yes
Compound 56a5.36Yes

Note: TBD = To Be Determined based on further studies.

Research Insights

A study published in a peer-reviewed journal highlighted the structure–activity relationship (SAR) of similar compounds, indicating that modifications to the thiophene ring could enhance inhibitory potency on GABA transporters . The introduction of specific functional groups was found to significantly affect the binding affinity and biological activity.

Potential Applications in Drug Development

Given its biological activity, 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine is being considered for further development as a pharmacological agent targeting:

  • Neuropathic Pain Management : By modulating GABAergic transmission, it may provide relief from chronic pain conditions.

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